molecular formula C19H14N4O2 B009304 1-Methyl-6,7-diphenyllumazine CAS No. 19845-24-0

1-Methyl-6,7-diphenyllumazine

Cat. No. B009304
CAS RN: 19845-24-0
M. Wt: 330.3 g/mol
InChI Key: JJLIMGNICCMQHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-6,7-diphenyllumazine often involves novel methodologies that lead to the creation of bioactive molecules. A study highlighted the design and synthesis of 1,5-Diphenyl-2-penten-1-one analogues with bioactivities, indicating methods that could be applicable to the synthesis of related compounds (Xu et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-Methyl-6,7-diphenyllumazine has been explored, revealing insights into their configuration and the implications for their reactivity and bioactivity. For example, the molecular structures of reduced 1,2,4-triazine derivatives have been determined, showcasing structural details that could influence the properties of 1-Methyl-6,7-diphenyllumazine (Ayato et al., 1981).

Chemical Reactions and Properties

Research into the chemical behavior of 1,2,4-triazine derivatives, which share a core structure with 1-Methyl-6,7-diphenyllumazine, has provided insights into nucleophilic and electrophilic reactions, offering a foundation for understanding the chemical reactivity of 1-Methyl-6,7-diphenyllumazine and its derivatives (Abdel-Rahman et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 1-Methyl-6,7-diphenyllumazine were not identified, research on related compounds can provide valuable context. The physical properties, such as solubility, melting point, and crystalline structure, often play a crucial role in the compound's application and behavior in biological systems.

Chemical Properties Analysis

The chemical properties of compounds related to 1-Methyl-6,7-diphenyllumazine, including their reactivity, stability, and interactions with other molecules, are essential for their potential use in various applications. Studies on the synthesis and antimicrobial activity of pyrazoles and fused pyrimidine derivatives bearing a triazine moiety demonstrate the chemical versatility and potential of such compounds for further development (Gomha & Hassaneen, 2011).

Scientific Research Applications

  • Alzheimer's Disease Treatment : A study by Yazdani et al. (2019) highlighted the potential of new 5,6-diphenyl triazine-thio methyl triazole hybrid derivatives as Alzheimer's disease modifying agents, particularly compounds 4a and 4h, due to their significant inhibitory activities against BACE1 (Yazdani et al., 2019).

  • Nucleoside Synthesis : Hutzenlauch et al. (1976) conducted research on the glycosidation of 6,7-diphenyllumazine, exploring its potential in nucleoside synthesis (Hutzenlauch, Kobayashi, & Pfleiderer, 1976).

  • NMR Spectroscopy in Chemistry : Jacobsen and Rose (1987) utilized carbon-13 nuclear magnetic resonance spectroscopy to identify new zwitterionic N 1 methylation products in 1,2,4-triazin-5(2H)-one derivatives, including the 3-phenyl-l, 2, 4-triazin-5(2H)-one and 6-methyl and 6-phenyl derivatives (Jacobsen & Rose, 1987).

  • Synthesis of Oxazine Derivatives : Sheikhshoaie et al. (2010) synthesized the compound 5,6-dihydro-6-methyl-2,3-diphenyl-2H-1,4-oxazine-2-ol by condensation of 1,2-diphenylethanone with 1-amino-2-propanol (Sheikhshoaie, Belaj, & Kamali, 2010).

  • Antifungal and Insecticidal Activities : Xu et al. (2016) reported that novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues exhibited moderate to good antifungal and insecticidal activities (Xu et al., 2016).

  • Cancer Cell Apoptosis Induction : Fu et al. (2017) discovered that 5,6-diaryl-1,2,4-triazines hybrids with a 1,2,3-triazole linker could act as potential apoptosis inducers against cancer cell lines (Fu et al., 2017).

  • Antimicrobial and Antifungal Properties : Ucherek et al. (2008) found that Methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate showed promising antimicrobial and antifungal properties (Ucherek et al., 2008).

properties

IUPAC Name

1-methyl-6,7-diphenylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-23-17-16(18(24)22-19(23)25)20-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIMGNICCMQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314281
Record name 1-Methyl-6,7-diphenyllumazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6,7-diphenyllumazine

CAS RN

19845-24-0
Record name NSC281794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-6,7-diphenyllumazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lutz, W Pfleiderer - Croatica Chemica Acta, 1986 - hrcak.srce.hr
The reactivity of the 4-thioxo function towards nucleophiles in the 1-(X) and 3-methyl-(XI) and 1, 3-dhnethyl-6, 7-diphenyl--4-thiolumazine(XII) series was examined, showing easy …
Number of citations: 9 hrcak.srce.hr

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